N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
CAS No.: 690247-64-4
Cat. No.: VC4381702
Molecular Formula: C18H20ClN3OS
Molecular Weight: 361.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690247-64-4 |
|---|---|
| Molecular Formula | C18H20ClN3OS |
| Molecular Weight | 361.89 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C18H20ClN3OS/c1-23-17-8-7-14(19)13-16(17)20-18(24)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
| Standard InChI Key | QKBXSEXTJRQPRJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound features a unique combination of functional groups, including a piperazine ring and a carbothioamide moiety, which contribute to its distinct chemical properties and biological activities.
Synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with 4-phenylpiperazine in the presence of a carbothioamide reagent. Common solvents and catalysts used in this process include acetonitrile and N,N-diisopropylethylamine, respectively.
Reaction Conditions
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Temperature: Reaction temperatures can range from room temperature to elevated conditions, depending on the specific reagents used.
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Solvents and Catalysts: Acetonitrile is commonly used as a solvent, while N,N-diisopropylethylamine serves as a catalyst to facilitate the reaction.
Analytical Techniques
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound.
Biological Applications and Research Findings
This compound's unique structure makes it a valuable candidate for further research in drug discovery and development, particularly within pharmacology and medicinal chemistry contexts. It is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity and potentially affecting neurotransmitter signaling pathways in neurological contexts.
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use in drug discovery due to its unique structure and biological activity. |
| Pharmacology | May interact with biological targets, influencing neurotransmitter signaling pathways. |
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